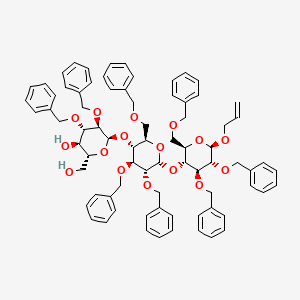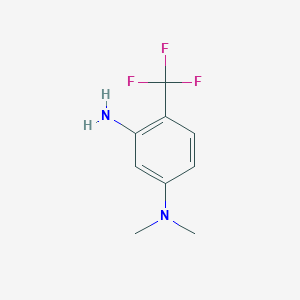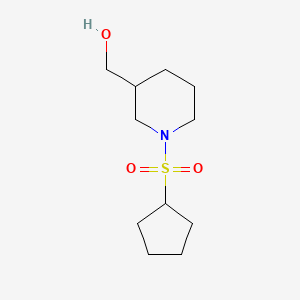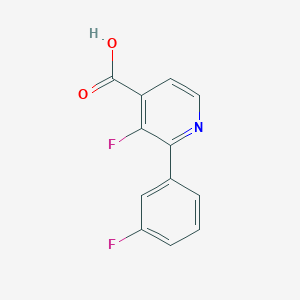
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with chlorine, fluorine, and a difluorocyclohexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate amines and carbonyl compounds.
Introduction of Substituents: Chlorine and fluorine atoms are introduced through halogenation reactions. The difluorocyclohexyl group can be added via nucleophilic substitution reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyrimidine ring.
Coupling Reactions: The compound can participate in coupling reactions, forming larger molecules with complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions often involve the use of polar solvents and mild bases.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and ligands are frequently employed in coupling reactions, with conditions optimized for temperature and solvent compatibility.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex, multi-ring structures.
Applications De Recherche Scientifique
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: The compound is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Industrial Applications: The compound’s chemical properties make it useful in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N-(4,4-difluorocyclohexyl)-5,6-dimethylpyrimidin-4-amine: A similar compound with additional methyl groups on the pyrimidine ring.
2-Chloro-N-(4,4-difluorocyclohexyl)-5-bromopyrimidin-4-amine: A compound with a bromine atom instead of fluorine.
2-Chloro-N-(4,4-difluorocyclohexyl)-5-iodopyrimidin-4-amine: A compound with an iodine atom instead of fluorine.
Uniqueness
2-Chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both chlorine and fluorine atoms, along with the difluorocyclohexyl group, makes it particularly interesting for various applications, as these substituents can significantly influence the compound’s reactivity and interactions with molecular targets.
Propriétés
Formule moléculaire |
C10H11ClF3N3 |
|---|---|
Poids moléculaire |
265.66 g/mol |
Nom IUPAC |
2-chloro-N-(4,4-difluorocyclohexyl)-5-fluoropyrimidin-4-amine |
InChI |
InChI=1S/C10H11ClF3N3/c11-9-15-5-7(12)8(17-9)16-6-1-3-10(13,14)4-2-6/h5-6H,1-4H2,(H,15,16,17) |
Clé InChI |
XGRWEOXXCCKHKZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1NC2=NC(=NC=C2F)Cl)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Hydroxy-1-(3-hydroxy-6,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-2,4,6-trien-14-yl)ethanone](/img/structure/B12077174.png)





![sodium;2,3-dihydroxypropyl [(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12077216.png)


![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)


